molecular formula C6H15O8P B1217184 Glycerophosphoglycerol CAS No. 6418-92-4

Glycerophosphoglycerol

Cat. No.: B1217184
CAS No.: 6418-92-4
M. Wt: 246.15 g/mol
InChI Key: LLCSXHMJULHSJN-UHFFFAOYSA-N
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Description

Molecular Formula and Elemental Composition

Glycerophosphoglycerol is a glycerophosphodiester with the molecular formula C₆H₁₅O₈P and a molecular weight of 246.15 g/mol . Its exact monoisotopic mass is 246.050454 Da , reflecting the precise isotopic composition of its constituent elements: carbon (29.28%), hydrogen (6.14%), oxygen (51.96%), and phosphorus (12.62%) . The compound consists of two glycerol moieties linked by a central phosphate group, forming a bis(2,3-dihydroxypropyl) hydrogen phosphate structure . Key structural features include:

Property Value Source
Rotatable bond count 8
Hydrogen bond donors 5 (4 hydroxyls + 1 phosphate)
Hydrogen bond acceptors 8 (oxygen atoms)

The phosphate group bridges the primary hydroxyl groups of both glycerol units, creating a symmetric architecture critical for its biological interactions .

Stereochemical Configuration and Isomerism

This compound exhibits stereospecificity due to the sn-glycerol-3-phosphate configuration inherent in glycerophospholipids . The International Union of Pure and Applied Chemistry (IUPAC) designates the stereochemistry using the stereospecific numbering (sn) system:

  • The phosphate group occupies the sn-3 position of one glycerol unit.
  • The second glycerol is linked via its sn-1 hydroxyl group .

This arrangement produces enantiomeric forms, as demonstrated in Bacillus subtilis, where wall teichoic acids (sn-glycerol-3-phosphate) and lipoteichoic acids (sn-glycerol-1-phosphate) are stereochemical mirrors . For this compound, the (R,S) configuration at the glycerol subunits distinguishes it from structurally related compounds like phosphatidylglycerol .

Structural Relationship to Glycerophospholipids and Phosphatidylglycerol

This compound serves as the headgroup backbone for phosphatidylglycerol (PG) , a major glycerophospholipid in bacterial membranes and eukaryotic organelles . Key structural comparisons include:

Feature This compound Phosphatidylglycerol
Core structure Two glycerol units + phosphate This compound + two acyl chains
Amphipathicity Moderate (polar headgroup) High (polar head + hydrophobic tails)
Biological role Metabolic intermediate Membrane lipid, signaling

In PG biosynthesis, this compound is esterified with fatty acids at the sn-1 and sn-2 positions of the second glycerol, forming the characteristic bilayer-stabilizing structure . This structural modularity allows PG to participate in membrane curvature sensing and protein anchoring .

3D Conformational Analysis and Hydrogen Bonding Patterns

The 3D conformation of this compound is stabilized by intramolecular hydrogen bonds between hydroxyl groups and the phosphate oxygen. Key features include:

  • Flexible glycerol backbones : The eight rotatable bonds enable adoption of multiple conformers in solution .
  • Phosphate coordination : The central phosphate group forms hydrogen bonds with water molecules, enhancing solubility .

Mass spectrometry fragmentation patterns reveal characteristic losses of H₂O (-18.01 Da) and glycerol (-92.09 Da), corresponding to cleavage at the phosphate-glycerol linkages . For example:
$$
\text{[M-H]⁻} \rightarrow \text{[M-H-H₂O]⁻} \rightarrow \text{[M-H-2H₂O]⁻} \quad (m/z \ 245.04 \rightarrow 227.03 \rightarrow 209.02) \quad
$$

Molecular dynamics simulations suggest that the antiperiplanar orientation of hydroxyl groups minimizes steric clashes, favoring a bent conformation in aqueous environments . This flexibility facilitates interactions with enzymes like glycerophosphoryl diester phosphodiesterase , which hydrolyzes this compound to glycerol-3-phosphate during lipid metabolism .

Properties

CAS No.

6418-92-4

Molecular Formula

C6H15O8P

Molecular Weight

246.15 g/mol

IUPAC Name

bis(2,3-dihydroxypropyl) hydrogen phosphate

InChI

InChI=1S/C6H15O8P/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8/h5-10H,1-4H2,(H,11,12)

InChI Key

LLCSXHMJULHSJN-UHFFFAOYSA-N

Canonical SMILES

C(C(COP(=O)(O)OCC(CO)O)O)O

Synonyms

diglycerol phosphate
glycerophosphoglycerol

Origin of Product

United States

Scientific Research Applications

Biochemical Properties and Metabolic Pathways

Glycerophosphoglycerol is involved in several metabolic pathways, particularly in the glycerolipid metabolism. It serves as a substrate for various enzymes that catalyze reactions leading to the production of important metabolites. For instance, in Pseudomonas aeruginosa, this compound acts as a substrate for glycerol and phosphate salvage through two systems: the Glp system and the Ugp system. The glpQ gene encodes a periplasmic glycerophosphoryl diester phosphodiesterase which hydrolyzes phospholipids into glycerol-3-phosphate, facilitating cellular uptake of essential metabolites .

Applications in Cancer Research

This compound has been implicated in cancer metabolism, particularly in breast cancer cell lines. A study highlighted its role alongside beta-alanine and pantothenic acid as metabolic companions that enhance glycolytic activity and cell migration. This suggests that this compound may influence tumor progression by modulating energy metabolism and cellular motility .

Case Study: Breast Cancer Cell Lines

  • Objective : To investigate the effects of this compound on glycolytic activity.
  • Findings : Drug combinations involving this compound showed increased efficacy in inhibiting cell migration compared to controls.

Potential Therapeutic Targets

Recent research indicates that this compound may serve as a therapeutic target for age-related diseases and cancer due to its regulatory role in lipid metabolism. In particular, pharmacological inhibitors of glycerol kinase (which interacts with this compound) have shown promise as senomorphics—agents that can modify the senescence process .

This compound in Microbial Metabolism

In microbial systems, this compound is essential for nutrient salvage pathways. The ability of Pseudomonas aeruginosa to utilize this compound underscores its importance in microbial ecology and potential applications in biotechnology .

Table 1: Enzymatic Reactions Involving this compound

EnzymeReaction TypeSubstrateProducts
GDE1HydrolysisGlycerophosphodiestersGlycerol-3-phosphate, Inositol
GDE2HydrolysisGlycero-phosphocholineGlycerol-3-phosphate, Free choline
GDE5HydrolysisGlycero-phosphoinositolGlycerol, Inositol-1 phosphate

Future Directions and Research Opportunities

The multifaceted roles of this compound present numerous avenues for future research:

  • Cancer Therapeutics : Further exploration of its mechanisms in tumor metabolism could lead to novel therapeutic strategies.
  • Microbial Ecology : Understanding its role in microbial nutrient cycling can inform bioremediation efforts.
  • Age-related Diseases : Investigating its potential as a biomarker or therapeutic target could yield significant insights into aging processes.

Comparison with Similar Compounds

Structural and Functional Differences

GPG belongs to the glycerophospholipid family, which includes compounds differentiated by their polar head groups:

Compound Molecular Formula Head Group Key Biological Roles Associated Pathways
Glycerophosphoglycerol (GPG) C₆H₁₅O₈P Glycerol Membrane composition, aging biomarkers , glycolytic regulation in cancer Homocysteine metabolism , bacterial lipid hydrolysis
Glycerophosphocholine (GPC) C₈H₂₀NO₆P Choline Cell signaling, osmoregulation Neurotransmitter synthesis
Glycerophosphoethanolamine (GPEA) C₅H₁₄NO₇P Ethanolamine Membrane precursor, apoptosis regulation Phospholipid biosynthesis
Glycerophosphoserine (GPS) C₆H₁₄NO₉P Serine Neuronal development, calcium signaling Cell differentiation
Lysophosphatidylglycerol (LPG) C₆H₁₃O₇P Glycerol (single acyl chain) Inflammation modulation Immune response

Key Structural Notes:

  • GPG and LPG share a glycerol head group but differ in acyl chain number (two in GPG vs. one in LPG) .
  • GPC and GPEA have nitrogen-containing head groups, enabling roles in signaling and energy metabolism absent in GPG .

Metabolic and Enzymatic Specificity

  • GPG in Bacterial Systems : The enzyme GlpQ specifically hydrolyzes GPG and bis-GPG (kcat/Kₘ values 16–30× higher than PhoD for similar substrates), unlike PhoD, which acts on p-nitrophenyl phosphate (pNPP) and glycerol phosphate (GroP) .
  • Cross-Reactivity: The periplasmic glycerophosphodiester phosphodiesterase in E. coli hydrolyzes GPG, glycerophosphoethanolamine, and glycerophosphocholine, indicating overlapping substrate specificity among glycerophospholipids .

Clinical and Metabolomic Relevance

  • Aging Biomarkers: GPG levels are inversely correlated with leukocyte telomere length (LTL), similar to 1-stearoylglycerophosphoinositol and 1-palmitoylglycerophosphoinositol, but GPG’s association is stronger in homocysteine metabolism pathways .
  • Cancer Biomarkers : GPG is elevated in cervicovaginal lavage (CVL) samples from endometrial cancer patients, alongside lipids like GPEA and GPS . In contrast, glycerophosphocholine (GPC) is more strongly linked to prostate and ovarian cancers .
  • Plant Stress Responses : GPG accumulates in maize under ambient ozone conditions, unlike citrate and malate, which increase under elevated ozone .

Analytical Differentiation in Lipidomics

  • Retention Time (RT) : GPG elutes at RT 871.68 in negative ion mode, distinct from LysoPG (shorter RT due to single acyl chain) and GPC (longer RT due to choline head group) .
  • Mass Spectrometry : GPG’s fragmentation pattern ([M-H]⁻ m/z 245.04) differs from GPS ([M-H]⁻ m/z 214.02) and GPEA ([M-H]⁻ m/z 196.01) .

Preparation Methods

Acylation of Glycerophosphate Backbone

A cornerstone of GPG synthesis involves the acylation of sn-glycero-3-phosphoryl derivatives. Gupta et al. (1977) pioneered a catalytic method using N,N-dimethyl-4-aminopyridine (DMAP) to facilitate the acylation of sn-glycero-3-phosphorylcholine (GPC) with fatty acid anhydrides. This approach addresses historical challenges in achieving efficient acylation of the 2-hydroxyl group, which is sterically hindered. The reaction proceeds under anhydrous conditions in chloroform, with DMAP enhancing nucleophilic attack on the acylating agent. For example, treating GPC-CdCl₂ complexes with palmitic anhydride (1.2–1.5 equivalents per hydroxyl group) yields 1,2-dipalmitoyl-GPC in 85–90% efficiency after 30 hours at 25°C. Critical to this method is the exclusion of moisture, which prevents hydrolysis of the reactive acyl intermediates.

The regioselectivity of acylation is further controlled by leveraging the differential reactivity of glycerol’s hydroxyl groups. Phospholipase A₂-mediated deacylation of pre-formed diacyl-GPC generates 2-lyso intermediates, which are subsequently re-acylated at the sn-1 position. This sequential strategy enables the synthesis of mixed-acyl GPG species, such as 1-palmitoyl-2-oleoyl-GPG, which are prevalent in bacterial membranes.

Table 1: Reaction Conditions for GPG Synthesis via Acylation

ParameterDetailsSource
CatalystN,N-Dimethyl-4-aminopyridine (DMAP)
SolventAnhydrous chloroform
Acylating AgentFatty acid anhydrides (1.2–1.5 eq/OH)
Temperature25°C
Reaction Time30 hours
Yield85–90%

Esterification of Glycerol and Phosphoric Acid

Industrial-scale production of GPG precursors often employs direct esterification of glycerol with phosphoric acid. A patented method (CN1151990A) outlines the synthesis of glycerophosphate by reacting 48.78% glycerol and 51.22% phosphoric acid under vacuum. The process involves heating the mixture to 110–120°C in a reaction kettle equipped with a Dean-Stark trap to remove water. Continuous vacuum application (≤0.09 MPa) ensures rapid dehydration, driving the equilibrium toward ester formation. After 4–6 hours, the crude product is decolorized with activated carbon and filtered to yield 35% aqueous glycerophosphate. While this method prioritizes cost-effectiveness and scalability, it lacks the regioselectivity of enzymatic or DMAP-catalyzed approaches, often producing mixtures of sn-1 and sn-3 glycerophosphates.

Enzymatic and Prebiotic Synthesis Approaches

Enzymatic Acylation and Remodeling

In Pseudomonas aeruginosa, GPG is synthesized via the acylation of glycerol-3-phosphate (G3P) by PlsB/C acyltransferases. This pathway highlights the biological relevance of regioselective acylation, where PlsB preferentially acylates the sn-1 position with saturated fatty acids (e.g., palmitate), while PlsC incorporates unsaturated species (e.g., oleate) at sn-2. Reconstituting this system in vitro requires purified enzymes and activated fatty acyl-CoA donors, offering a route to structurally defined GPG analogs. However, the reliance on costly cofactors and the instability of acyl-CoA thioesters limit its industrial applicability.

Prebiotic-Inspired Length-Selective Synthesis

Recent work by Yadav et al. (2019) explores GPG synthesis under prebiotic conditions, leveraging energy-dissipative cycling to achieve length selectivity. By subjecting glycerol-2-phosphate to acetyl phosphate under wet-dry cycles, mono- and di-acetylated derivatives form via transient mixed anhydrides. Notably, migration of the acetyl group from phosphate to the primary hydroxyls of glycerol occurs preferentially, minimizing hydrolysis. This pathway mimics primordial lipid synthesis, suggesting that thermal gradients and cyclical hydration could have driven the emergence of protocell membranes.

Table 2: Comparison of GPG Synthesis Methods

MethodAdvantagesLimitationsYieldSource
DMAP-Catalyzed AcylationHigh regioselectivity; mixed-acyl productsRequires anhydrous conditions85–90%
Direct EsterificationScalable; low costLow regioselectivity35%
Enzymatic AcylationBiologically relevant; precise controlCostly cofactors; low throughput60–70%
Prebiotic CyclingLength-selective; mimics early EarthNot optimized for purity40–50%

Analysis of Reaction Conditions and Optimization

The choice of catalyst profoundly impacts GPG synthesis efficiency. DMAP’s superiority over traditional bases (e.g., pyridine) stems from its strong nucleophilic character, which accelerates acyl transfer. However, residual DMAP must be removed via ion-exchange chromatography, adding purification steps. Solvent selection also plays a role: chloroform’s low polarity minimizes side reactions, whereas polar aprotic solvents like DMF risk phosphoryl group migration.

Temperature and stoichiometry further modulate reaction outcomes. Excess fatty acid anhydride (1.5 eq/OH) ensures complete acylation but complicates product isolation. Conversely, sub-stoichiometric amounts favor monoacylation, useful for generating lyso-GPG intermediates. In prebiotic synthesis, cyclical heating (50–70°C) promotes anhydride formation, while cooling phases facilitate acetyl migration, mimicking geothermal fluctuations.

Applications and Implications of Synthetic Methods

The DMAP-catalyzed method remains the gold standard for laboratory-scale GPG synthesis, enabling the production of isotopically labeled or fluorescently tagged derivatives for membrane studies. Industrial processes, however, favor the esterification route due to its simplicity, despite yielding racemic mixtures. Emerging prebiotic approaches offer insights into abiogenesis, with implications for astrobiology and synthetic life research. Future directions include engineering acyltransferases for improved in vitro activity and developing continuous-flow systems to enhance prebiotic reaction efficiency.

Q & A

Q. What experimental methodologies are recommended for structural characterization of glycerophosphoglycerol in lipidomic studies?

this compound (GPG) is a phospholipid with a glycerol backbone esterified to fatty acids and a phosphate group. Structural analysis typically employs tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to identify fatty acyl chains and phosphate positioning. For example, neutral loss scanning for 172 Da in negative-ion mode selectively detects GPG species, distinguishing them from other phospholipids like phosphatidylcholine (PC) . Nuclear magnetic resonance (NMR), particularly 31^{31}P-NMR, can resolve phosphate group environments and confirm hydrolysis products .

Q. How can researchers optimize lipid extraction protocols to minimize this compound degradation during sample preparation?

GPG is prone to hydrolysis due to its ester bonds. Use cold methanol-chloroform (2:1 v/v) for extraction to inhibit phospholipase activity. Include chelating agents (e.g., EDTA) to sequester divalent cations that catalyze degradation. Validate protocol integrity by spiking synthetic GPG standards and quantifying recovery rates via LC-MS .

Q. What metabolic pathways involve this compound, and how are these pathways experimentally validated?

GPG is a minor component of lipid metabolism, linked to glycerol-3-phosphate pathways. In Arabidopsis cell cultures, 31^{31}P-NMR traced GPG dynamics under cold stress, revealing its role in membrane remodeling . Knockout models of glycerophosphodiester phosphodiesterase (GDPD), which hydrolyzes GPG, can validate pathway contributions via lipidomic profiling and enzymatic assays .

Advanced Research Questions

Q. How can contradictory findings in this compound oxidation studies be resolved?

Discrepancies in reported GPG oxidation products (e.g., aldehydes vs. truncated chains) arise from analytical limitations. For ozone-exposed lung surfactant, targeted neutral loss scanning (172 Da) in MS/MS reduced interference from co-eluting lipids, confirming palmitoyl-(9′-oxo-nonanoyl)-GPG as a dominant product . Cross-validation using derivatization (e.g., methoxime tagging) and high-resolution MS improves specificity .

Q. What experimental designs are critical for studying this compound’s role in disease models, such as dilated cardiomyopathy (DCM)?

In DCM models (e.g., JPH2 E641* mutants), lipidomic pathway analysis via MetaboAnalyst revealed GPG enrichment. Use multivariate statistics (PLS-DA) to correlate GPG levels with clinical phenotypes. Validate findings using isotopic tracing (13^{13}C-glycerol) to track GPG synthesis flux in myocardial tissue .

Q. How can lipidomic data integration address challenges in this compound quantification across heterogeneous biological samples?

GPG’s low abundance requires sensitive detection. Combine shotgun lipidomics (for broad coverage) with LC-MS/MS (for isomer resolution). Machine learning tools like MS2Lipid classify GPG subclasses using curated spectral libraries, improving identification accuracy in complex matrices (e.g., feces or tumor spheroids) . Normalize data to internal standards (e.g., odd-chain GPG analogs) to correct for ion suppression .

Methodological Challenges and Solutions

Q. What are the limitations of current enzymatic assays for studying GPG hydrolysis, and how can they be mitigated?

GDPD enzymes hydrolyze GPG non-specifically, complicating kinetic studies. Use recombinant GDPD isoforms with purified GPG substrates to isolate activity. Monitor reaction progress via 31^{31}P-NMR or fluorescent probes (e.g., Amplex Red) for real-time phosphate release quantification .

Q. How can spatial resolution techniques advance GPG research in complex tissues?

Desorption electrospray ionization mass spectrometry imaging (DESI-MSI) maps GPG distribution in invasive tumor spheroids, showing elevated levels at invasion fronts. Pair with immunohistochemistry to correlate GPG localization with biomarkers (e.g., EGFR) .

Emerging Techniques

Q. What computational tools are available for predicting this compound interactions in membrane systems?

Molecular dynamics simulations (e.g., GROMACS) model GPG’s role in bilayer curvature. Parameterize force fields using experimental data (e.g., X-ray crystallography of GPG-enzyme complexes) . Machine learning frameworks like MS2Lipid predict fragmentation patterns, aiding annotation in untargeted studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.